molecular formula C10H16N4O B1474596 6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine CAS No. 1600835-83-3

6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine

Cat. No. B1474596
CAS RN: 1600835-83-3
M. Wt: 208.26 g/mol
InChI Key: NTZHFLPLSCSVIC-OCAPTIKFSA-N
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Description

6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine, also known as 6-DMP, is a heterocyclic compound that has been studied extensively since its discovery in the early 2000s. 6-DMP is a versatile compound that is used in many different applications, including as a ligand in coordination chemistry, as a building block in organic synthesis, and as a pharmaceutical agent.

Scientific Research Applications

Synthesis of New Derivatives and Pharmacological Screening

The synthesis of new visnagen and khellin furochromone pyrimidine derivatives, including those involving reactions with secondary amines like morpholine, has been conducted. These synthesized compounds were evaluated for their analgesic and anti-inflammatory activities, with some exhibiting promising results (Abu‐Hashem & Youssef, 2011).

Development of Pyrimidine-Azitidinone Analogues

An array of pyrimidine-azitidinone analogues, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, were synthesized and tested for their antimicrobial and antitubercular activities. These compounds showcase the versatile applications of pyrimidine derivatives in developing potential antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antihypertensive Activity in Derivatives

The study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives for their antihypertensive activity revealed that certain compounds significantly lowered blood pressure in spontaneously hypertensive rats. This suggests the potential of pyrimidine derivatives in developing new antihypertensive medications (Bennett et al., 1981).

Synthesis and Spectral Analysis

An array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines were synthesized, characterizing their potential in various biological activities such as kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects. This highlights the broad application scope of these pyrimidine derivatives in medicinal chemistry (Thanusu et al., 2010).

Antiangiogenic Potential

A study explored the antiangiogenic effects of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine. The theoretical calculations of these compounds showed significant binding energy, suggesting their potential as powerful antiangiogenic agents (Jafar & Hussein, 2021).

Synthesis of Stable Betainic Pyrimidinaminides

Research involving the synthesis of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidine-4-aminides demonstrated the potential of these compounds in various chemical and pharmacological applications, emphasizing the versatility of pyrimidine derivatives in synthetic chemistry (Schmidt, 2002).

properties

IUPAC Name

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13)/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZHFLPLSCSVIC-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2S,6R)-2,6-dimethylmorpholino)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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